CA4P -

CA4P

Catalog Number: EVT-1548314
CAS Number:
Molecular Formula: C18H22O6
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CA4P (Combretastatin)has been shown in the laboratory to shut down the blood supply to tumours. It is one of the first vascular targeting drugs to be tested in patients. This drug was originally isolated from the African Bush Willow. The first studies in patients with this drug were aimed at finding out whether it can be safely given to patients, what side effects it produces and whether it can actually shut down the blood supply to human tumours.
Synthesis Analysis

Methods of Synthesis

CA4P is synthesized through the phosphorylation of combretastatin A4 (CA4), which is a natural product isolated from Combretum caffrum. The synthesis typically involves the following steps:

  1. Isolation of Combretastatin A4: Extracted from the bark of the Combretum caffrum tree.
  2. Phosphorylation: The hydroxyl groups of CA4 are phosphorylated to form CA4P, often using phosphoric acid or other phosphorylating agents to introduce phosphate groups into the structure.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. The resulting compound is often purified through crystallization or chromatography techniques. The final product is typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and molecular weight .

Molecular Structure Analysis

Structure and Data

The molecular formula for CA4P is C18H21O8PC_{18}H_{21}O_8P, with a molar mass of approximately 396.332 g/mol. The structure features a stilbene backbone with phosphate modifications that enhance its solubility and biological activity.

  • Chemical Structure:
    • The compound consists of two aromatic rings connected by a double bond, with a phosphate group attached.
    • 3D Structure: The three-dimensional conformation can be modeled using computational chemistry software, allowing insights into its interaction with biological targets.

Structural Characteristics

  • Molecular Weight: 396.332 g/mol
  • Solubility: Water-soluble due to the presence of phosphate groups.
  • Polar Surface Area: 77.38 Ų, indicating potential for interaction with biological membranes .
Chemical Reactions Analysis

Reactions Involved

CA4P acts primarily through its conversion to combretastatin A4 upon dephosphorylation in vivo. This active metabolite binds to tubulin, disrupting microtubule assembly and leading to cell cycle arrest.

Technical Details

The reaction kinetics involve rapid binding and dissociation rates compared to other known tubulin inhibitors like colchicine, making CA4P an effective agent in disrupting tumor blood flow at relatively low doses .

Mechanism of Action

Process Overview

CA4P exerts its effects primarily by targeting newly formed endothelial cells within tumors. Upon administration:

  1. Endothelial Cell Disruption: CA4P induces changes in endothelial cell morphology, increasing permeability and leading to vascular shutdown.
  2. Inhibition of Signaling Pathways: It disrupts the vascular endothelial cadherin/beta-catenin signaling pathway, essential for endothelial cell survival and function.

Data on Mechanism

Studies have shown that CA4P can significantly reduce blood flow in tumors within hours of administration, leading to necrosis in tumor cells due to lack of oxygen and nutrients .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Water solubility is approximately 0.0545 mg/mL.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.

Chemical Properties

  • pKa Values: Strongest acidic pKa is approximately 9.99; basic pKa is around -3.1.
  • Hydrogen Bonding: Contains six hydrogen bond acceptors and two donors, influencing its interaction with biological targets .
Applications

Scientific Uses

CA4P has been investigated primarily as an anti-cancer agent due to its unique mechanism as a vascular disrupting agent. Its applications include:

  • Cancer Treatment: Used in clinical trials for various cancers including anaplastic thyroid cancer and non-small cell lung cancer.
  • Combination Therapy: Often studied in combination with other chemotherapeutic agents like carboplatin and paclitaxel to enhance efficacy.

Clinical trials have demonstrated promising results, including prolonged progression-free survival in patients treated with CA4P . Ongoing research continues to explore its potential across different cancer types and treatment regimens.

Molecular Mechanisms of CA4P as a Vascular Disrupting Agent

Tubulin Binding and Microtubule Depolymerization Dynamics

CA4P is rapidly dephosphorylated in vivo to its active metabolite, CA4, which binds with high affinity to the colchicine site on β-tubulin (Kd = 0.40 ± 0.06 µM) [2] [10]. This binding competitively inhibits colchicine (Ki = 0.14 µM) and potently suppresses tubulin polymerization (IC50 = 2.4 ± 1.4 µM). Unlike colchicine, which binds slowly, CA4 exhibits rapid association and dissociation kinetics (dissociation t1/2 = 3.6 minutes at 37°C vs. 405 minutes for colchicine) [10]. This dynamic facilitates acute effects on microtubule stability.

Microtubule depolymerization by CA4 disrupts critical endothelial cell functions:

  • Mitotic Arrest: At concentrations ≥7.5 nM, CA4P damages mitotic spindles, arresting proliferating endothelial cells in metaphase. This arrest correlates with elevated cyclin B1 and sustained p34cdc2 kinase activity, triggering non-apoptotic cell death pathways independent of caspase activation [2].
  • Cytoskeletal Collapse: Loss of microtubular integrity initiates actin stress fiber formation and RhoA/ROCK-mediated actomyosin contraction, amplifying cell shape changes [4] [6].

Table 1: Tubulin Binding Kinetics of CA4 vs. Reference Compounds

CompoundBinding SiteKd (µM)Tubulin Polymerization IC50 (µM)Dissociation t1/2 (min)
CA4Colchicine0.40 ± 0.062.4 ± 1.43.6
ColchicineColchicine0.30 ± 0.052.9 ± 0.8405
VincristineVinca6.80 ± 0.901.8 ± 0.31200

Endothelial Cell Cytoskeletal Remodeling and Vascular Permeability

Microtubule depolymerization by CA4 induces rapid cytoskeletal reorganization in tumor-associated endothelial cells:

  • Cell Shape Changes: Within 10–20 minutes of exposure, endothelial cells undergo dramatic rounding and contraction due to tubulin cytoskeleton collapse, actin reorganization, and RhoA/ROCK-mediated actomyosin contraction [4] [7].
  • Increased Permeability: Cell retraction destabilizes endothelial junctions, increasing vascular leakage. This elevates interstitial fluid pressure, reduces vessel diameter, and increases blood viscosity—culminating in reduced blood flow [7] [9].
  • Thrombosis: Exposure of basement membrane collagen activates platelets and the coagulation cascade, further obstructing blood flow [7] [9].

Table 2: Timeline of CA4P-Induced Vascular Permeability Effects

Time Post-CA4PPrimary EventSecondary Consequence
10–20 minutesEndothelial cell roundingLoss of intercellular junctions
30–60 minutesPlasma protein extravasationIncreased interstitial fluid pressure
1–4 hoursPlatelet aggregation/activationMicrothrombus formation
>4 hoursHemorrhage & blood viscosity increaseVascular stasis & ischemic necrosis

Selective Targeting of Tumor Vasculature: Role of VE-Cadherin/β-Catenin Complexes

CA4P selectively disrupts tumor neovessels due to their structural immaturity and molecular vulnerability:

  • VE-Cadherin/β-Catenin Disruption: CA4P rapidly destabilizes vascular endothelial cadherin (VE-cadherin) complexes with β-catenin, compromising adherens junctions. This is mediated through microtubule depolymerization-induced Src kinase activation and subsequent tyrosine phosphorylation of VE-cadherin [3] [4].
  • Downstream Signaling Inhibition: VE-cadherin disassembly inhibits the Akt survival pathway via impaired β-catenin signaling, sensitizing endothelial cells to anoikis [4].
  • Pericyte Protection: Normal vasculature ensheathed with smooth muscle cells (SMCs) or pericytes resists CA4P. In vitro, SMC coculture protects endothelial cells from CA4P-induced death by stabilizing VE-cadherin junctions [4] [10]. Tumor vessels lack this protective layer, explaining selectivity.

Differential Effects on Immature vs. Quiescent Endothelial Cells

The differential sensitivity of endothelial cells to CA4P hinges on their maturity and microenvironment:

  • Actin Cytoskeleton Maturity: Quiescent endothelial cells in normal vessels possess a robust cortical actin cytoskeleton that maintains cell shape despite microtubule depolymerization. Immature tumor endothelial cells rely more heavily on microtubules for structural integrity [7] [10].
  • Proliferative Status: Dividing endothelial cells in tumors are highly sensitive to CA4P’s anti-mitotic effects. At 5–10 nM, CA4P inhibits VEGF- or FGF-stimulated endothelial proliferation by >50% (P < 0.05) [4]. Non-proliferating cells remain unaffected.
  • Molecular Signatures: Tumor endothelial cells overexpress αvβ35 integrins and neuropilin-1 (NRP-1)—receptors for the penetrating peptide iRGD. CA4P further upregulates these markers in residual tumor rims, enhancing susceptibility to secondary targeting strategies [8] [10].

Table 3: Characteristics of CA4P-Sensitive vs. Resistant Vasculature

FeatureTumor VasculatureNormal Vasculature
Pericyte CoverageSparse or absentDense, continuous
Endothelial ProliferationHigh (driven by VEGF/FGF)Low (quiescent)
VE-Cadherin StabilityLow (susceptible to disruption)High (SMC-stabilized)
Actin OrganizationWeak cortical actinRobust cortical actin ring
CA4P SensitivityHigh (vascular shutdown in minutes)Low (minimal flow reduction)

Properties

Product Name

CA4P

IUPAC Name

5-[(2S)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3/t13-/m0/s1

InChI Key

LGZKGOGODCLQHG-ZDUSSCGKSA-N

SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.